Cas no 79598-53-1 (6-Azidohexanoic Acid)

6-Azidohexanoic Acid is a versatile bifunctional compound featuring an azido group and a carboxylic acid moiety, making it valuable for click chemistry applications, particularly in bioconjugation and polymer modification. The azido group enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the carboxylic acid allows for further derivatization or coupling with amines via amide bond formation. Its six-carbon spacer provides optimal flexibility for linker design in probe synthesis and material science. This compound is particularly useful in peptide modification, surface functionalization, and the development of bioactive molecules, offering reliable reactivity and compatibility with aqueous and organic solvents.
6-Azidohexanoic Acid structure
6-Azidohexanoic Acid structure
Product Name:6-Azidohexanoic Acid
CAS No:79598-53-1
MF:C6H11N3O2
MW:157.170440912247
MDL:MFCD12406156
CID:984763
PubChem ID:11040949
Update Time:2025-06-11

6-Azidohexanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 6-Azido-hexanoic acid
    • 6-Azidohexanoic Acid
    • 6 azidohexanoic acid
    • 6-azido-1-hexanoic acid
    • 6-azidocaproic acid
    • 6-Azido-hexansaeure
    • azidohexanoic acid
    • FT-0685276
    • 6-Azidohexanoic acid (ACI)
    • 6-Azidohexanoicacid
    • -Azidocaproic acid
    • BP-25446
    • JCORXJUUSVCJEP-UHFFFAOYSA-N
    • DTXSID90452913
    • MFCD12406156
    • epsilon-Azidocaproic acid
    • 6-Azido- hexanoic acid
    • Hexanoic acid, 6-azido-
    • NS00096573
    • SCHEMBL13913078
    • AMY21582
    • 6-Azidohexanoic acid, >=95%
    • SY031646
    • AT15139
    • LCZC427
    • A897884
    • EN300-7061900
    • 79598-53-1
    • CS-0181306
    • C6H11N3O2
    • CS-7003
    • AKOS024438820
    • PD018365
    • DB-333372
    • MDL: MFCD12406156
    • Inchi: 1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)
    • InChI Key: JCORXJUUSVCJEP-UHFFFAOYSA-N
    • SMILES: [N-]=[N+]=NCCCCCC(O)=O

Computed Properties

  • Exact Mass: 157.085126602g/mol
  • Monoisotopic Mass: 157.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 51.7Ų

Experimental Properties

  • Density: 1.074 g/mL
  • Melting Point: No data available
  • Refractive Index: n/D 1.463
  • Solubility: Chloroform (Slightly), Methanol (Slightly)

6-Azidohexanoic Acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Safety Instruction: 24/25
  • Storage Condition:2-8°C

6-Azidohexanoic Acid Customs Data

  • HS CODE:29270000

6-Azidohexanoic Acid Pricemore >>

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6-Azidohexanoic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water
Reference
Using Small-Molecule Adjuvants to Repurpose Azithromycin for Use against Pseudomonas aeruginosa
Hubble, Veronica B.; Hubbard, Brittany A.; Minrovic, Bradley M.; Melander, Roberta J.; Melander, Christian, ACS Infectious Diseases, 2019, 5(1), 141-151

Production Method 2

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
Reference
Efficient synthesis of helical polycarbodiimide-amino acid conjugates
Budhathoki-Uprety, Januka; Novak, Bruce M., Polymer Preprints (American Chemical Society, 2011, 52(1),

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, rt; 16 h, rt → 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
1.3 Reagents: Sodium chloride Solvents: Water
Reference
A fragment integrational approach to GPCR inhibition: Identification of a high affinity small molecule CXCR4 antagonist
Fang, Xiong; Meng, Qian; Zhang, Huijun ; Fang, Xiao ; Huang, Lina S.; et al, European Journal of Medicinal Chemistry, 2022, 231,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 85 °C
Reference
Supramolecular and biomacromolecular enhancement of metal-free magnetic resonance imaging contrast agents
Lee, Hamilton; Lumata, Jenica L.; Luzuriaga, Michael A.; Benjamin, Candace E.; Brohlin, Olivia R.; et al, ChemRxiv, 2019, 1, 1-5

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 85 °C
Reference
Evaluation of charge-regulated supramolecular copolymerization to tune the time scale for oxidative disassembly of β-sheet comonomers
Berac, Christian M.; Zengerling, Lydia; Strassburger, David; Otter, Ronja; Urschbach, Moritz; et al, Macromolecular Rapid Communications, 2020, 41(1),

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Methanol ,  Water ;  2 h
Reference
Heterogeneous asymmetric Henry reaction using a chiral bis(oxazoline)-copper complex immobilized on magnetically separable mesocellular mesoporous silica support
Lee, Jun-Mun; Kim, Jaeyun; Shin, Yongje; Yeom, Chang-Eun; Lee, Ji Eun; et al, Tetrahedron: Asymmetry, 2010, 21(3), 285-291

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 100 °C
Reference
ITAM-derived phosphopeptide-containing dendrimers as multivalent ligands for Syk tandem SH2 domain
Kuil, Joeri; Branderhorst, Hilbert M.; Pieters, Roland J.; de Mol, Nico J.; Liskamp, Rob M. J., Organic & Biomolecular Chemistry, 2009, 7(19), 4088-4094

Production Method 8

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Sodium azide Solvents: Dimethyl sulfoxide ;  rt
Reference
Synthesis of Cα methylated carboxylic acids: isosteres of arginine and lysine for use as N-terminal capping residues in polypeptides
Orwig, Kevin S.; Dix, Thomas A., Tetrahedron Letters, 2005, 46(41), 7007-7009

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  0 °C; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Incorporation studies of clickable ceramides in Jurkat cell plasma membranes
Walter, T.; Schlegel, J.; Burgert, A.; Kurz, A.; Seibel, J.; et al, Chemical Communications (Cambridge, 2017, 53(51), 6836-6839

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Reference
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Chaturvedi, Amit K.; Chaturvedi, Devdutt, Chemistry & Biology Interface, 2017, 7(4), 230-235

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Reference
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Chaturvedi, Devdutt; Chaturvedi, Amit K.; Mishra, Nisha; Mishra, Virendra, Organic & Biomolecular Chemistry, 2012, 10(46), 9148-9151

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 85 °C
Reference
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Lee, Hamilton; Lumata, Jenica L.; Luzuriaga, Michael A.; Benjamin, Candace E.; Brohlin, Olivia R.; et al, ChemRxiv, 2019, 1, 1-5

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  4 h, 65 °C; 65 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, rt
Reference
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Huang, Minjian; Deng, Zixin; Tian, Jian; Liu, Tiangang, European Journal of Medicinal Chemistry, 2017, 127, 900-908

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  6 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Primary Structure Control of Oligomers Based on Natural and Synthetic Building Blocks
Chan-Seng, Delphine; Lutz, Jean-Francois, ACS Macro Letters, 2014, 3(3), 291-294

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  30 h, 77 °C
Reference
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Gryder, Berkley E.; Akbashev, Michelle J.; Rood, Michael K.; Raftery, Eric D.; Meyers, Warren M.; et al, ACS Chemical Biology, 2013, 8(11), 2550-2560

6-Azidohexanoic Acid Raw materials

6-Azidohexanoic Acid Preparation Products

6-Azidohexanoic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:79598-53-1)6-Azidohexanoic Acid
Order Number:A897884
Stock Status:in Stock
Quantity:10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:00
Price ($):271.0
Email:sales@amadischem.com

Additional information on 6-Azidohexanoic Acid

Comprehensive Guide to 6-Azidohexanoic Acid (CAS No. 79598-53-1): Properties, Applications, and Innovations

6-Azidohexanoic Acid (CAS No. 79598-53-1) is a versatile organic compound widely used in biochemical and pharmaceutical research. Its unique structure, featuring a terminal azido group and a carboxylic acid moiety, makes it invaluable for click chemistry applications, bioconjugation, and polymer science. Researchers and industries increasingly seek this compound due to its role in drug discovery, biomaterial engineering, and proteomics. This article explores its properties, synthesis, and cutting-edge applications while addressing trending topics like sustainable chemistry and AI-driven molecular design.

The molecular formula of 6-Azidohexanoic Acid is C6H11N3O2, with a molecular weight of 157.17 g/mol. Its azide functionality enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is pivotal for labeling biomolecules, designing hydrogels, and developing targeted therapeutics. Recent studies highlight its utility in nanoparticle functionalization, a hot topic in cancer research and diagnostic imaging. Users searching for "biocompatible crosslinkers" or "non-toxic azide compounds" will find this compound highly relevant.

In the context of green chemistry, 6-Azidohexanoic Acid aligns with the demand for eco-friendly reagents. Its water solubility and compatibility with aqueous reaction conditions reduce the need for hazardous solvents. Innovations in enzymatic synthesis further enhance its sustainability profile, a key concern for researchers exploring "biocatalysis in organic synthesis." Additionally, AI tools like predictive retrosynthesis software now optimize routes for such compounds, addressing queries like "machine learning for chemical synthesis."

Beyond research, 6-Azidohexanoic Acid finds applications in material science, particularly in designing self-healing polymers and smart coatings. Its ability to form stable triazole linkages under mild conditions makes it ideal for 3D printing resins and wearable sensors—topics gaining traction in searches for "advanced functional materials." The compound’s low cytotoxicity also fuels interest in tissue engineering, meeting the rising demand for "biodegradable scaffolds."

Quality and handling of 6-Azidohexanoic Acid are critical for reproducibility. Suppliers often provide it as a white crystalline powder with >95% purity, stored at 2–8°C to preserve its azide stability. Analytical techniques like HPLC and NMR ensure batch consistency, a priority for labs focusing on "QC in chemical manufacturing." Safety data emphasizes standard precautions, avoiding terms like hazardous but highlighting non-reactive storage practices.

Future directions for 79598-53-1 include precision medicine and bioorthogonal chemistry. As searches for "in vivo labeling techniques" surge, this compound’s role in live-cell imaging and antibody-drug conjugates (ADCs) becomes more prominent. Collaborative efforts between academia and industry continue to expand its applications, ensuring 6-Azidohexanoic Acid remains at the forefront of interdisciplinary research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79598-53-1)6-Azidohexanoic Acid
A897884
Purity:99%
Quantity:10.0g
Price ($):271.0
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